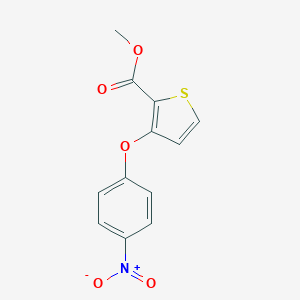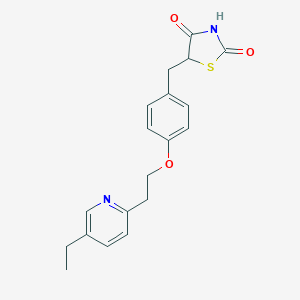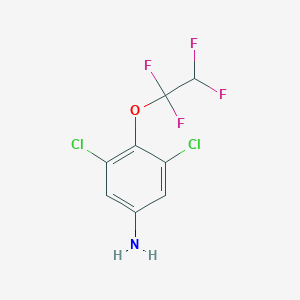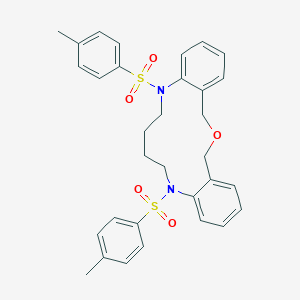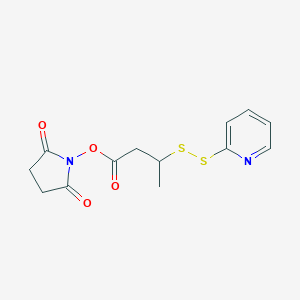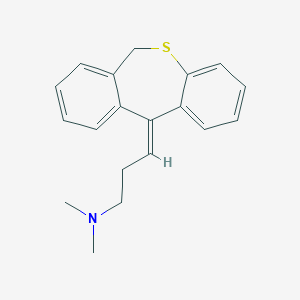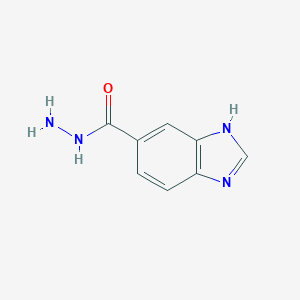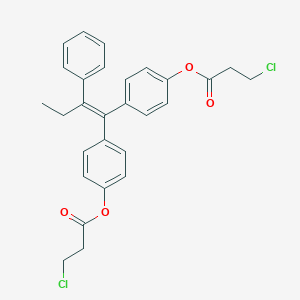
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene, commonly known as CPPOB, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPOB belongs to the class of stilbene derivatives and has a unique molecular structure that makes it a promising candidate for use in medicinal chemistry, materials science, and other related areas.
Mecanismo De Acción
The mechanism of action of CPPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CPPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPPOB can induce cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CPPOB has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, CPPOB has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels form. Additionally, CPPOB has been shown to exhibit anti-inflammatory properties in certain cell types, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPPOB in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic materials. Additionally, CPPOB has been shown to exhibit potent anti-cancer properties, which may have potential applications in the development of new cancer treatments.
However, one limitation of using CPPOB in lab experiments is its relatively complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of CPPOB is not fully understood, which may limit its potential applications in certain fields of scientific research.
Direcciones Futuras
There are several future directions for research involving CPPOB. One potential area of research is the development of new cancer treatments based on the anti-cancer properties of CPPOB. Additionally, CPPOB may have potential applications in the development of new materials with unique properties, such as organic electronics.
Another area of future research is the elucidation of the mechanism of action of CPPOB, which may lead to a better understanding of its biochemical and physiological effects. This, in turn, may lead to the development of new treatments for a range of diseases and disorders.
Métodos De Síntesis
The synthesis of CPPOB involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing CPPOB involves the reaction of 4-(3-chloropropionyloxy)phenylboronic acid with 1,1-dibromo-2-phenylbutane in the presence of a palladium catalyst. This reaction leads to the formation of CPPOB as a white crystalline solid.
Aplicaciones Científicas De Investigación
CPPOB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPPOB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, CPPOB has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
In materials science, CPPOB has been used as a building block for the synthesis of various organic materials with unique properties. For example, CPPOB has been used as a precursor for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells and light-emitting diodes.
Propiedades
Número CAS |
110008-58-7 |
|---|---|
Nombre del producto |
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
Fórmula molecular |
C28H26Cl2O4 |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
[4-[1-[4-(3-chloropropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
Clave InChI |
MMPVLYZMHSBLKY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
Otros números CAS |
110008-58-7 |
Sinónimos |
1,1-BCPPBE 1,1-bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



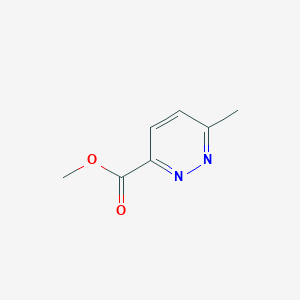
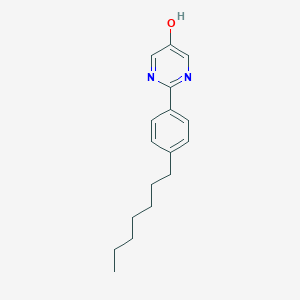
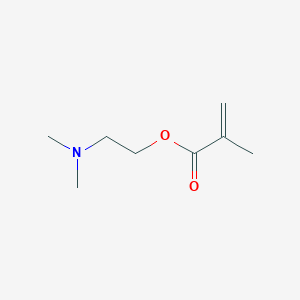
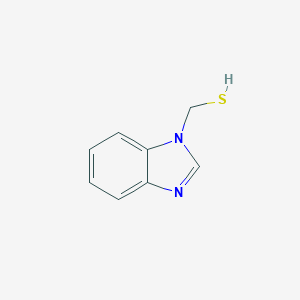
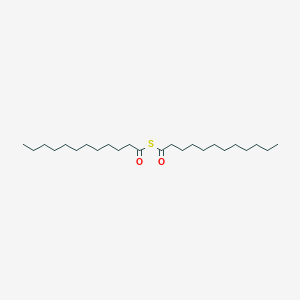
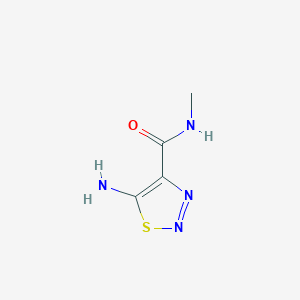
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
